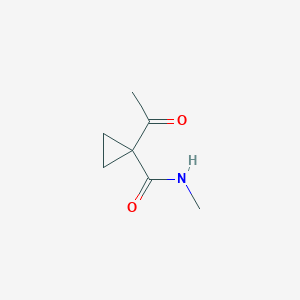

1-Acetyl-N-methylcyclopropanecarboxamide

Description

1-Acetyl-N-methylcyclopropanecarboxamide is a cyclopropane derivative featuring a carboxamide group substituted with a methyl group at the nitrogen atom and an acetyl group attached to the cyclopropane ring.

Properties

CAS No. |

116195-49-4 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-acetyl-N-methylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C7H11NO2/c1-5(9)7(3-4-7)6(10)8-2/h3-4H2,1-2H3,(H,8,10) |

InChI Key |

ZSKKVJFSOPRHIC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1(CC1)C(=O)NC |

Canonical SMILES |

CC(=O)C1(CC1)C(=O)NC |

Synonyms |

Cyclopropanecarboxamide, 1-acetyl-N-methyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) typically involves the reaction of cyclopropanecarboxylic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic solvent.

Major Products Formed

Oxidation: Cyclopropanecarboxylic acid or cyclopropyl ketone.

Reduction: Cyclopropylamine or cyclopropanol.

Substitution: Various substituted cyclopropanecarboxamides.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- This compound serves as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity, making it valuable in drug discovery and development processes.

- Melatonin Receptor Agonists :

- Antidepressant Activity :

Synthetic Applications

- Organic Synthesis :

-

Synthesis Methods :

- The compound can be synthesized through several methods, including:

Case Studies and Research Findings

- A notable study involved synthesizing derivatives of 1-Acetyl-N-methylcyclopropanecarboxamide that demonstrated potent activity at melatonin receptors. The findings suggested that these derivatives could serve as potential candidates for developing new antidepressants .

- Another research highlighted the synthesis of N-methylcyclopropanecarboxamides, showcasing their utility in creating compounds with varied biological activities. The study emphasized the importance of structural modifications in enhancing pharmacological properties .

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylcyclopropanecarboxamide | Cyclopropane ring with a methyl group on nitrogen | Lacks acetyl group; primarily used as an intermediate |

| Acetylcyclopropanecarboxylic acid | Cyclopropane ring with an acetyl group | More acidic; used in organic synthesis |

| N-Acetyl-N-methylcyclobutanecarboxamide | Cyclobutane instead of cyclopropane | Different ring structure; potential for different reactivity |

| 1-Methyl-2-acetylpyrrolidine | Pyrrolidine ring with an acetyl group | Different ring structure; potential neuroactive properties |

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Substituents on the Cyclopropane Ring

The acetyl group in 1-Acetyl-N-methylcyclopropanecarboxamide distinguishes it from other cyclopropane carboxamides. Key comparisons include:

- 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide: This compound replaces the acetyl group with a hydroxyiminoethyl moiety.

- (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide : A hydroxymethyl substituent introduces polarity, improving aqueous solubility relative to the acetylated compound .

Substituents on the Amide Nitrogen

The N-methyl group in the target compound contrasts with bulkier or aromatic substituents in analogs:

- N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide (): The N,N-dimethyl configuration reduces steric hindrance compared to N-aryl derivatives, favoring higher synthetic yields (57%) and crystalline solid formation (mp 151.0–151.3°C) .

- N-(2-methoxyphenyl)cyclopropanecarboxamide derivatives (): Aromatic N-substituents like 2-methoxyphenyl enhance π-π stacking interactions but may reduce solubility in non-polar solvents .

Data Tables

Table 1: Structural and Physical Properties of Selected Cyclopropanecarboxamides

*Calculated based on molecular formula C₇H₁₁NO₂.

Research Findings and Implications

- Electronic Effects : The acetyl group in the target compound likely exerts electron-withdrawing effects, stabilizing the cyclopropane ring against ring-opening reactions compared to electron-donating groups (e.g., hydroxymethyl) .

- Synthetic Flexibility : The acetyl group can serve as a synthetic handle for further derivatization, as demonstrated in hydroxylamine-mediated oxime formation () .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-Acetyl-N-methylcyclopropanecarboxamide, and how are reaction conditions optimized to avoid degradation?

- Methodology : Cyclopropanation reactions are central to synthesizing cyclopropane-carboxamide derivatives. A common approach involves coupling cyclopropane-carboxylic acid derivatives with acetylated amines under controlled conditions. For example, cyclopropanation reagents (e.g., diazo compounds) can be reacted with N-methylcarboxamide precursors in anhydrous solvents like dichloromethane. Reaction parameters such as temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of reagents must be optimized to prevent degradation of sensitive functional groups like the acetyl moiety .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity. For instance, the cyclopropane ring’s distinct proton splitting patterns in NMR (e.g., δ 1.2–2.0 ppm for cyclopropane protons) confirm successful synthesis .

Q. How can researchers validate the purity and stability of 1-Acetyl-N-methylcyclopropanecarboxamide under varying storage conditions?

- Analytical Workflow :

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against synthetic standards.

- Stability Studies : Accelerated stability testing under thermal (e.g., 40°C) and hydrolytic (pH 2–9 buffers) conditions, followed by LC-MS to detect decomposition products like free carboxylic acids or acetyl-group hydrolysis byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for cyclopropane-carboxamide derivatives?

- Case Study : Discrepancies in IC₅₀ values across studies may arise from differences in assay conditions (e.g., cell line variability, solvent effects). For example, dimethyl sulfoxide (DMSO) concentrations >0.1% can perturb cellular membranes, artificially altering potency measurements.

- Mitigation :

- Standardize assay protocols (e.g., solvent concentration, incubation time).

- Validate target engagement using orthogonal methods (e.g., surface plasmon resonance for binding affinity, enzymatic inhibition assays) .

Q. How can computational modeling guide the design of 1-Acetyl-N-methylcyclopropanecarboxamide analogs with improved pharmacokinetic properties?

- Methodology :

- Molecular Dynamics (MD) Simulations : Predict interactions with metabolic enzymes (e.g., cytochrome P450 isoforms) to identify metabolic hotspots (e.g., acetyl-group oxidation sites).

- Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., methyl vs. fluorine on the cyclopropane ring) on solubility and permeability using descriptors like logP and polar surface area .

Q. What experimental approaches elucidate the mechanism of action of 1-Acetyl-N-methylcyclopropanecarboxamide in modulating biological targets?

- Techniques :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors/enzymes.

- Crystallography : Co-crystallize the compound with its target (e.g., kinase domains) to identify critical hydrogen-bonding interactions (e.g., between the carboxamide and active-site residues) .

- Data Interpretation : Cross-validate findings with knock-out cell models to confirm target specificity.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cyclopropane ring stability data across synthetic studies?

- Root Causes : Variability in ring strain tolerance due to substituent effects (e.g., electron-withdrawing acetyl groups may destabilize the ring under acidic conditions).

- Resolution :

- Conduct controlled degradation studies (e.g., NMR monitoring under HCl/NaOH exposure).

- Compare activation energies of ring-opening reactions via Arrhenius plots .

Research Gaps and Future Directions

- Unanswered Questions : Limited data exist on the compound’s in vivo metabolite profile and off-target effects.

- Proposed Studies :

- Use radiolabeled analogs (e.g., ¹⁴C-acetyl group) to track metabolic pathways.

- Employ CRISPR-Cas9 screens to identify synthetic lethal interactions in disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.